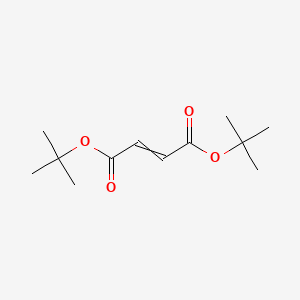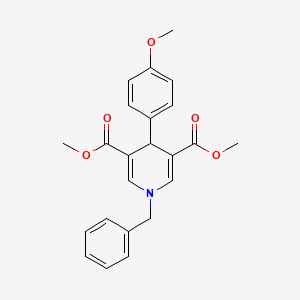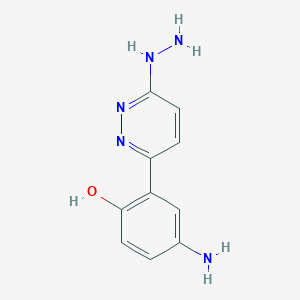
2-(Tert-butoxycarbonylamino)-4-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butoxycarbonylamino)-4-(trifluoromethyl)benzoic acid is a compound that features both a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group. The presence of these functional groups makes it a valuable intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl chloroformate (Boc-Cl) to protect the amino group, followed by trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butoxycarbonylamino)-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form trifluoromethyl ketones or carboxylic acids.
Reduction: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Trifluoromethyl ketones or carboxylic acids.
Reduction: Deprotected amino acids or peptides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Tert-butoxycarbonylamino)-4-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of peptide-based probes and inhibitors for biological studies.
Medicine: Utilized in the development of drug candidates, particularly those targeting enzymes or receptors.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(tert-butoxycarbonylamino)-4-(trifluoromethyl)benzoic acid is primarily related to its functional groups. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group for further reactions. The trifluoromethyl group, being highly electronegative, can influence the reactivity of the compound by stabilizing or destabilizing intermediates in various reactions. This makes the compound a versatile building block in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-(Tert-butoxycarbonylamino)-benzoic acid: Lacks the trifluoromethyl group, making it less reactive in certain reactions.
4-(Trifluoromethyl)benzoic acid: Lacks the Boc protecting group, limiting its use in peptide synthesis.
2-Amino-4-(trifluoromethyl)benzoic acid: Lacks the Boc protecting group, making it more reactive but less versatile in selective reactions.
Uniqueness
2-(Tert-butoxycarbonylamino)-4-(trifluoromethyl)benzoic acid is unique due to the combination of the Boc protecting group and the trifluoromethyl group. This dual functionality allows for selective reactions and the formation of complex molecules with high precision .
Propiedades
Número CAS |
141940-28-5 |
|---|---|
Fórmula molecular |
C13H14F3NO4 |
Peso molecular |
305.25 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C13H14F3NO4/c1-12(2,3)21-11(20)17-9-6-7(13(14,15)16)4-5-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) |
Clave InChI |
LAXIZJYUJKOGPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B12449443.png)
![2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12449447.png)



![(4Z)-1-(4-chlorophenyl)-4-[(2-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B12449471.png)
![Propyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate](/img/structure/B12449474.png)
![2-(5,7-Bis(chlorodifluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12449477.png)
![(2R)-1-[(1R)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene](/img/structure/B12449487.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B12449509.png)
![3-chloro-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B12449510.png)
![2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B12449513.png)
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12449514.png)
